3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate

Photoresist monomer ArF lithography Lactone methacrylate

ArF photoresist formulators face trade-offs between polarity, transparency, and etch resistance. This monomer resolves all three via its rigid 4,7-methanoisobenzofuranone core. • 98% HPLC purity with multi-method batch QC (NMR, HPLC, GC) ensures reproducible living/controlled polymerization and narrow molecular weight distribution. • The methano bridge constrains ring conformation, tuning acid-trapping propensity during post-exposure bake for improved resist contrast versus standard NLM. • Reduced oxygen content (27.1% w/w vs. 33.6% for epoxy analog) directly improves plasma etch resistance. Supplied as white to off-white solid with documented batch analysis.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
Cat. No. B13685574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1CC2CC1C3C2COC3=O
InChIInChI=1S/C13H16O4/c1-6(2)12(14)17-10-4-7-3-8(10)11-9(7)5-16-13(11)15/h7-11H,1,3-5H2,2H3
InChIKeyHUBQXXVDMPTEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate Technical Baseline


3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl methacrylate (CAS 473000-21-4) is a specialty methacrylate monomer featuring a saturated tricyclic lactone (isobenzofuranone) core connected to a polymerizable methacrylate ester via a 4,7-methano bridge . With a molecular formula of C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol, the compound is supplied as a white to off-white solid at standard purity levels of ≥95–98% (HPLC, GC) . The monomer belongs to the broader class of alicyclic lactone-containing methacrylates developed primarily for 193 nm (ArF) chemically amplified photoresist formulations, where the saturated polycyclic framework provides transparency at 193 nm while the lactone moiety contributes polarity, adhesion, and alkaline-developer solubility [1].

Why Generic Methacrylate Substitution Fails


Alicyclic lactone methacrylates are not functionally interchangeable in advanced photoresist formulations. The specific geometry of the fused 4,7-methanoisobenzofuranone ring dictates both the polarity contribution and the dissolution behavior of the resulting copolymer in aqueous tetramethylammonium hydroxide (TMAH) developers [1]. In the target compound, the rigid methano bridge constrains ring conformation and modulates the lactone carbonyl's basicity, which directly influences acid-trapping propensity during post-exposure bake (PEB)—a parameter that varies significantly even among structurally similar norbornane lactone methacrylates (NLM) [2]. Substitution with the epoxy-bridged analog (3-oxooctahydro-4,7-epoxyisobenzofuran-5-yl methacrylate, CAS 1258604-98-6) introduces an oxygen atom into the bridge, altering both ring electronics and the polymer's thermal/mechanical profile, while replacement with monocyclic lactones such as mevalonic lactone methacrylate (MLMA) sacrifices the etch resistance conferred by the polycyclic framework [3].

3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate vs. Closest Analogs


Methano vs. Epoxy Bridge Differentiation

The target compound (4,7-methano bridge) possesses a molecular formula of C₁₃H₁₆O₄ (MW 236.26 g/mol), while its closest structural analog—3-oxooctahydro-4,7-epoxyisobenzofuran-5-yl methacrylate (CAS 1258604-98-6)—has the formula C₁₂H₁₄O₅ (MW 238.24 g/mol). The methano bridge (–CH₂–) in the target compound replaces the epoxy bridge (–O–) in the analog, resulting in one additional carbon atom, two additional hydrogen atoms, and one fewer oxygen atom . This elemental difference of Δ[C+1, H+2, O-1] translates to a lower oxygen content (27.1% vs. 33.6% by mass), which is expected to reduce oxygen plasma etch rate relative to the epoxy analog—though direct etch rate comparative data are not available in the open literature [1].

Photoresist monomer ArF lithography Lactone methacrylate

TLMA-Based Acid-Decomposable Star Polymers

Patent US20090209726A1 demonstrates the use of the target compound (as a positional isomer mixture designated TLMA) as an arm-forming monomer in the synthesis of acid-decomposable acrylic star polymers via living anionic polymerization. In a representative example, a star polymer was prepared using 97 mmol of 2-methyl-2-adamantyl methacrylate (2MAdMA), 78 mmol of TLMA (mixture of the target 3-oxo compound and its 1-oxo positional isomer), and 19 mmol of tert-butyl methacrylate (tBMA), initiated by sec-butyllithium at −40 °C in THF, with subsequent crosslinking by 2,5-dimethyl-2,5-hexanediol dimethacrylate (MDMA) [1]. The resulting star polymer exhibited a narrow molecular weight distribution and excellent acid decomposability, attributed in part to the TLMA lactone units [2]. Comparison Example 2 in the same patent employs NLMA (methacrylic acid-5-oxo-4-oxatricyclo[4.2.1.0³,⁷]nonan-2-yl), a norbornane lactone methacrylate, as the lactone component instead of TLMA, demonstrating that the lactone structure choice is a deliberate design variable [1].

Star polymer Acid-decomposable resist Living anionic polymerization

Dissolution Inhibition by Methanoisobenzofuranyl Moiety

Patent US7390612B2 explicitly claims positive-type resist compositions incorporating a structural unit derived from a (meth)acrylate ester bearing a polycyclic dissolution-inhibiting group, listing the 4,7-methanoisobenzofuranyl moiety alongside adamantyl, 1,4-methanonaphthyl, 1,4:5,8-dimethanonaphthyl, and 4,7-methanoindanyl groups as interchangeable polycyclic options [1]. The patent teaches that the methanoisobenzofuranyl-containing unit functions as an acid-dissociable, dissolution-inhibiting group whose solubility in alkaline developer increases upon acid-catalyzed deprotection. In contrast, the widely studied norbornane lactone methacrylate (NLM) functions primarily as a polarity-enhancing comonomer rather than a dissolution inhibitor; at high NLM concentrations (75 mol%), the exposed resist dissolves slowly at approximately 600 Å/sec in 0.26 N TMAH and exhibits significant swelling, indicating NLM can act as both a dissolution inhibitor and swelling enhancer [2].

Dissolution inhibitor Chemically amplified resist ArF lithography

Commercial Purity Specification with QC

Supplier Bidepharm lists the target compound at a standard purity of 98% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . ChemicalBook lists an alternative supply specification at ≥95% purity in 1 g packaging . In contrast, the epoxy-bridged analog (CAS 1258604-98-6) is listed by Catsyn at NLT 98% purity, indicating comparable commercial purity standards [1]. No head-to-head impurity profile comparison between the two monomers from a single supplier has been identified.

Monomer purity Quality control Procurement specification

3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate Applications


ArF Photoresist Dissolution Inhibition

The 4,7-methanoisobenzofuranyl methacrylate moiety is specifically claimed as an acid-dissociable dissolution-inhibiting group in positive-type chemically amplified resist compositions for sub-200 nm lithography [1]. This functional role distinguishes it from standard lactone methacrylates such as NLM, which primarily serve as polarity modifiers and can cause swelling at high loadings [2]. Formulators targeting improved resist contrast through dissolution inhibition rather than mere polarity adjustment should evaluate this monomer.

Acid-Decomposable Star Polymer Resists

The monomer (as TLMA mixture) has been demonstrated as an effective arm component in living anionic synthesis of acid-decomposable star polymers with narrow molecular weight distribution, polymerized alongside 2MAdMA and tBMA at −40 °C [3]. The resulting star polymer architecture is designed for main-chain or arm-unit acid-catalyzed decomposition, a concept being explored for EUV and high-resolution ArF resist platforms [4]. Researchers developing next-generation degradable resist polymers can use this monomer to introduce lactone functionality into star polymer arms.

Low-Oxygen Monomer for Etch Resistance

The methano bridge (–CH₂–) in the target compound replaces the oxygen atom in the epoxy-bridged analog (CAS 1258604-98-6), reducing oxygen content from 33.6% to 27.1% (w/w) . In methacrylate-based 193 nm photoresists, lower oxygen content in the polymer backbone is correlated with improved plasma etch resistance [5]. This makes the target compound a candidate for evaluation in etch-resistant resist formulations where the epoxy analog would introduce undesirably high oxygen content.

High-Purity Monomer for Precision Polymerization

Procurement from suppliers offering 98% purity with multi-method batch QC (NMR, HPLC, GC) enables reproducible living/controlled polymerization, where monomer purity directly impacts molecular weight control and polymer architecture fidelity . The target compound's availability with documented batch analysis reduces the need for in-house purification and supports quality assurance in regulated or high-precision polymer manufacturing environments.

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